4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline
Description
Properties
IUPAC Name |
4-[5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-12(2,7-13)11-15-10(16-17-11)8-3-5-9(14)6-4-8/h3-6H,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKQRVDCFPITCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms (acid chlorides, esters). Typical steps include:
Step 1: Preparation of amidoxime intermediate
Reaction of a nitrile precursor with hydroxylamine hydrochloride in the presence of a base (e.g., N-ethyl-N,N-diisopropylamine) in ethanol or acetonitrile at elevated temperatures (~90 °C) for 1 hour. This yields the amidoxime intermediate essential for oxadiazole formation.Step 2: Cyclization to oxadiazole
The amidoxime is then cyclized by reaction with acid chlorides or anhydrides under dehydrating conditions, often with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step forms the 1,2,4-oxadiazole ring fused to the aromatic system.
Introduction of the 1-Chloro-2-methylpropan-2-yl Group
The 1-chloro-2-methylpropan-2-yl substituent is introduced either by:
Alkylation of the oxadiazole ring using chlorinated alkyl halides under controlled conditions, typically in aprotic solvents such as tetrahydrofuran (THF) or acetonitrile at room temperature or slightly elevated temperatures.
Direct halogenation of a suitable alkyl substituent on the oxadiazole ring, employing reagents like N-chlorosuccinimide (NCS) or other chlorinating agents, which selectively chlorinate the tertiary carbon adjacent to the oxadiazole ring.
These methods require careful control of reaction parameters to avoid over-chlorination or decomposition.
Formation or Retention of the Aniline Moiety
The aniline group can be introduced or retained by:
Reduction of nitro precursors : Nitro-substituted intermediates are reduced to anilines using iron powder in acetic acid or catalytic hydrogenation under mild conditions (room temperature to 50 °C, 5 hours typical).
Direct use of aniline-containing starting materials : In some synthetic routes, the aniline group is part of the starting aromatic compound, which undergoes subsequent transformations to form the oxadiazole ring and alkyl substituents.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, N-ethyl-N,N-diisopropylamine | Ethanol/acetonitrile | 90 °C | 1 hour | 70–85 | Stirred under inert atmosphere |
| Cyclization to oxadiazole | POCl₃ or SOCl₂ | Dichloromethane | 0–25 °C | 2–4 hours | 60–80 | Dehydrating agent critical |
| Alkylation/halogenation | Alkyl chloride or NCS | THF or acetonitrile | 20–50 °C | 2–6 hours | 50–75 | Controlled addition to avoid side reactions |
| Nitro reduction to aniline | Fe powder, acetic acid | Acetic acid | 20–50 °C | 5 hours | 80–90 | Filtration and purification post-reaction |
These conditions are optimized to maximize purity and yield while minimizing byproducts.
Analytical Characterization During Preparation
- Thin-Layer Chromatography (TLC) is employed to monitor reaction progress at each step.
- Infrared (IR) Spectroscopy confirms functional groups: NH2 stretches (~3400 cm⁻¹), C=N stretches of oxadiazole (~1630–1580 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) spectroscopy identifies aromatic protons (δ 6.7–7.7 ppm), methyl groups (δ ~2.6 ppm), and confirms substitution patterns.
- Mass Spectrometry (MS) verifies molecular weight and purity.
- Single-crystal X-ray diffraction may be used for definitive structural confirmation, especially for the oxadiazole ring and substituent geometry.
Research Findings and Optimization Insights
- The use of anhydrous solvents and inert atmosphere (nitrogen or argon) enhances yields by preventing hydrolysis of sensitive intermediates.
- Temperature control during cyclization and alkylation is critical to avoid decomposition or side reactions.
- Purification techniques such as recrystallization and flash chromatography are essential for isolating pure product, especially after reduction steps.
- Photostability considerations require synthesis and storage under light-protected conditions due to potential photodegradation of oxadiazole intermediates.
- Scale-up for industrial production benefits from continuous flow reactors to improve heat and mass transfer, increasing overall efficiency and reproducibility.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Challenges |
|---|---|---|---|
| Amidoxime formation | Hydroxylamine HCl, base, EtOH | Generate amidoxime precursor | Control of pH and temperature |
| Oxadiazole ring cyclization | POCl₃ or SOCl₂, DCM | Ring closure via dehydration | Avoiding overreaction |
| Alkylation/halogenation | Alkyl chloride, NCS, THF | Introduce chloroalkyl substituent | Selectivity and side reactions |
| Nitro reduction to aniline | Fe powder, AcOH | Convert nitro to amino group | Complete reduction without over-reduction |
| Purification | Chromatography, recrystallization | Isolate pure compound | Removal of impurities |
Chemical Reactions Analysis
Types of Reactions
4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline with its analogs:
Key Observations:
- Steric Considerations : The branched 1-chloro-2-methylpropan-2-yl group introduces steric hindrance, which may reduce reactivity at the oxadiazole ring compared to linear alkyl or aromatic substituents.
- Thermal Stability : Analogs like 4-(5-(4-fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline exhibit defined melting points (104–106°C), suggesting moderate stability, while alkyl-substituted derivatives (e.g., methyl, ethyl) lack reported thermal data .
Biological Activity
4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds containing oxadiazole moieties often exhibit anticancer activity by inhibiting tubulin polymerization or interacting with DNA.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties for related oxadiazole derivatives. For instance, a study on 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol showed promising results against various cancer cell lines:
| Compound | Cancer Cell Line | PGI (Percentage Growth Inhibition) at 10 µM |
|---|---|---|
| 6h | SNB-19 | 65.12% |
| NCI-H460 | 55.61% | |
| SNB-75 | 54.68% |
These findings suggest that similar compounds may also exhibit potent anticancer activities through comparable mechanisms .
Antibacterial Activity
In addition to anticancer effects, certain derivatives have shown promising antibacterial activity. For example:
| Compound | Bacteria Type | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 6c | Gram-negative | 8 | 17.0 ± 0.40 |
| Gram-positive | 8 | 17.0 ± 0.15 |
This indicates that the compound could be effective against both Gram-negative and Gram-positive bacteria .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including those structurally similar to this compound. The research highlighted the importance of structural modifications in enhancing biological activity. For instance:
- Synthesis Methodology : The compounds were synthesized through a multi-step process involving the reaction of anilines with appropriate oxadiazole precursors.
- Biological Evaluation : The synthesized compounds underwent extensive testing against a panel of cancer cell lines following the National Cancer Institute (NCI) protocols.
- Molecular Docking Studies : Computational studies indicated strong binding affinities to target proteins involved in cancer progression and bacterial resistance mechanisms.
Q & A
Q. What are the common synthetic routes for synthesizing 4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline?
The compound is typically synthesized via cyclization reactions. A general approach involves coupling a nitrile derivative with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative under acidic or basic conditions. For example, substituted anilines with oxadiazole rings (e.g., 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline) are synthesized using reductive amination or SNAr reactions with dicarboxylic acid chlorides . The chloro-isopropyl group can be introduced via alkylation or nucleophilic substitution during intermediate steps.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm aromatic proton environments and substituent integration (e.g., aniline NH₂ at δ ~5.5 ppm, oxadiazole ring protons) .
- HRMS : For exact mass verification (e.g., molecular ion peaks matching calculated values within 0.01 Da) .
- Melting Point Analysis : To assess purity (e.g., derivatives with similar structures show melting points between 167–297°C) .
| Example Data (Analogous Compounds) |
|---|
| Compound 8h (4-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)benzenesulfonamide): |
- m.p. 218–219°C
- ¹H NMR (DMSO-d6): δ 8.15 (d, 2H), 7.95 (d, 2H) |
Q. How does the chloro-isopropyl substituent influence reactivity in downstream applications?
The chloro-isopropyl group enhances steric bulk, potentially slowing reaction kinetics in nucleophilic substitutions. Its electron-withdrawing nature may also stabilize the oxadiazole ring, affecting regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. How can the cyclization step in synthesis be optimized to improve yield?
Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
- Temperature Control : Moderate heating (80–100°C) minimizes side reactions while ensuring complete conversion . For example, cyclization of 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline derivatives achieved 70–79% yields under NaBH₄-mediated reductive conditions .
Q. What structural analogs of this compound exhibit contradictory biological activity, and how can these discrepancies be resolved?
Analogs like flufenoxadiazam (a fungicide with a trifluoromethyl-oxadiazole group) show variable activity depending on substituent electronegativity and steric effects . Contradictions in bioassay data (e.g., anti-Pneumocystis activity in bisamidines) may arise from:
- Assay Conditions : Viability thresholds (e.g., 100 µg/mL vs. lower doses) .
- Substituent Positioning : Para-substituted anilines often show higher activity than ortho/meta derivatives. Resolution requires dose-response studies and computational docking to map binding interactions .
Q. What computational methods are suitable for predicting the compound’s receptor-binding affinity?
- Molecular Dynamics (MD) : Simulate interactions with targets like carbonic anhydrase or S1P1 receptors .
- Density Functional Theory (DFT) : Calculate electron distribution in the oxadiazole ring to predict nucleophilic/electrophilic sites .
- QSAR Models : Correlate substituent ClogP values with observed bioactivity (e.g., ECₓ₀ values for S1P1 agonists) .
| Example QSAR Parameter |
|---|
| S1P1 agonist CS 2100: EC₅₀ = 4.0 nM (correlated with ethyl-phenoxy substituents) |
Q. How can conflicting NMR data for oxadiazole-containing compounds be reconciled?
Discrepancies in ¹³C NMR shifts (e.g., oxadiazole C3 vs. C5 carbons) often arise from solvent effects or tautomerism. Strategies include:
- Deuterated Solvent Calibration : Compare data in DMSO-d6 vs. CDCl₃.
- 2D NMR (HSQC, HMBC) : Resolve ambiguous coupling patterns . For example, 4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzenesulfonamide (8f) showed distinct HMBC correlations between the oxadiazole C3 and pyridine protons .
Methodological Guidance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
